Asenapine is classified as a thienobenzodiazepine derivative and acts primarily as an antagonist at various neurotransmitter receptors, including dopamine (D2 and D3) and serotonin (5-HT2A, 5-HT1A) receptors. Its chemical structure is characterized by a unique thienobenzodiazepine core, which contributes to its pharmacological profile. Asenapine-D3 is synthesized to provide a stable isotope for research purposes, particularly in understanding the pharmacokinetics and dynamics of asenapine.
The synthesis of asenapine-D3 involves several steps that leverage deuterated starting materials to incorporate deuterium into the final product. A notable method includes the use of Ullmann reactions for coupling reactions under mild conditions. The process typically starts with readily available precursors such as 2-bromobenzaldehyde, which undergoes various transformations including:
This synthetic route is advantageous due to the availability of starting materials and the mild reaction conditions that minimize by-products.
Asenapine-D3 has a molecular formula of with a molecular weight that reflects the incorporation of deuterium atoms. The structural representation includes:
The compound's three-dimensional conformation plays a significant role in its interaction with neurotransmitter receptors, impacting its efficacy and safety profile.
Asenapine-D3 undergoes various chemical reactions that mimic those of non-deuterated asenapine. Key reactions include:
These reactions are crucial for understanding both the pharmacokinetics and potential interactions within biological systems.
The mechanism of action of asenapine-D3 parallels that of asenapine, where it exerts its effects through:
Pharmacodynamic studies indicate that asenapine's receptor binding profile contributes to its therapeutic effects while minimizing extrapyramidal side effects commonly associated with older antipsychotics .
Asenapine-D3 exhibits specific physical properties relevant for its formulation and application:
These properties are critical when considering dosage forms and routes of administration.
Asenapine-D3 serves multiple scientific purposes:
Asenapine-d3 is a deuterated isotopologue of the atypical antipsychotic asenapine, designed for use as an internal standard in mass spectrometry-based bioanalytical assays. Its molecular formula is C₁₆¹³CH₁₃D₃ClNO, with a molecular weight of 289.78 g/mol, compared to 285.77 g/mol for non-deuterated asenapine (C₁₇H₁₆ClNO) [2] [5]. Deuterium atoms are incorporated at three specific sites: the N-methyl group (-N-CD₃), replacing all three hydrogen atoms in the parent compound’s methylamino moiety. This modification is strategically chosen due to its metabolic stability and minimal impact on molecular geometry [2].
The core structure retains the tetracyclic dibenzo-oxepino pyrrole backbone of asenapine, consisting of fused aromatic rings linked via an oxygen-containing seven-membered heterocycle and a pyrrolidine nitrogen. The chiral centers at C(3a) and C(12b) maintain their trans configuration, critical for receptor binding [1] [5]. Deuterium incorporation preserves the bond angles and lengths within <0.1 Å of non-deuterated asenapine, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [2].
Table 1: Structural Characteristics of Asenapine-d3
Property | Asenapine-d3 | Asenapine |
---|---|---|
Molecular Formula | C₁₆¹³CH₁₃D₃ClNO | C₁₇H₁₆ClNO |
Molecular Weight (g/mol) | 289.78 | 285.77 |
Deuterium Sites | N-methyl group (-N-CD₃) | None |
CAS Number | 1217729-73-1 | 65576-45-6 |
Chiral Centers | 2 (3aR,12bS) | 2 (3aR,12bS) |
The deuterium substitution in asenapine-d3 induces subtle but measurable changes in physicochemical properties:
Table 2: Physicochemical Comparison of Asenapine and Asenapine-d3
Property | Asenapine-d3 | Asenapine | Analytical Method |
---|---|---|---|
logP | 4.95 | 4.90 | Reversed-phase HPLC |
Aqueous Solubility | 0.37 mg/mL | 0.37 mg/mL | Shake-flask method |
Melting Point | 95.5°C | 95.0°C | DSC |
λₘₐₓ (UV) | 278 nm | 278 nm | UV-Vis spectroscopy |
C-D Stretch (IR) | 2,150 cm⁻¹ | Absent | FTIR |
Deuterium incorporation does not alter receptor binding affinities significantly. Both compounds show identical in vitro profiles: high antagonism for D₂ (Kᵢ = 1.3 nM), 5-HT₂A (Kᵢ = 0.07 nM), and H₁ receptors (Kᵢ = 1.0 nM) [3] [5]. This validates asenapine-d3 as a biologically equivalent internal standard for pharmacokinetic studies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1